molecular formula C19H16N2O3 B15211999 Ethanone, 1-[2-methyl-5-(3-nitrophenyl)-1-phenyl-1H-pyrrol-3-yl]- CAS No. 100989-61-5

Ethanone, 1-[2-methyl-5-(3-nitrophenyl)-1-phenyl-1H-pyrrol-3-yl]-

Cat. No.: B15211999
CAS No.: 100989-61-5
M. Wt: 320.3 g/mol
InChI Key: DLBKYGRIVALCRH-UHFFFAOYSA-N
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Description

The compound Ethanone, 1-[2-methyl-5-(3-nitrophenyl)-1-phenyl-1H-pyrrol-3-yl]- features a pyrrole core substituted with methyl, phenyl, and 3-nitrophenyl groups, along with an ethanone moiety.

Properties

CAS No.

100989-61-5

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

1-[2-methyl-5-(3-nitrophenyl)-1-phenylpyrrol-3-yl]ethanone

InChI

InChI=1S/C19H16N2O3/c1-13-18(14(2)22)12-19(20(13)16-8-4-3-5-9-16)15-7-6-10-17(11-15)21(23)24/h3-12H,1-2H3

InChI Key

DLBKYGRIVALCRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C

Origin of Product

United States

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The classical Paal-Knorr method, utilizing 1,4-diketones and ammonia or amines, has been adapted for this synthesis. However, the steric bulk of the 3-nitrophenyl group necessitates modified conditions:

  • Precursor Preparation :
    A 1,4-diketone intermediate is synthesized via Claisen-Schmidt condensation between 3-nitrobenzaldehyde and acetophenone derivatives under basic conditions. For example, reaction of 3-nitrobenzaldehyde (1.51 g, 0.01 mol) with benzylideneacetone (1.46 g, 0.01 mol) in ethanolic sodium hydroxide at 278–283 K yields a conjugated enone.

  • Cyclization :
    Treatment with ammonium acetate in acetic acid at reflux (48 h) forms the pyrrole ring. Yields are moderate (50–60%) due to competing side reactions from the nitro group’s electron-withdrawing effects.

TosMIC-Mediated Cyclization

A more efficient approach employs p-toluenesulfonylmethyl isocyanide (TosMIC) for cyclization of α,β-unsaturated ketones:

  • Chalcone Synthesis :
    Benzaldehyde derivatives react with 3-nitroacetophenone in ethanolic NaOH to form trans-chalcones (e.g., 82–83 in).
  • Cyclization :
    Chalcones undergo TosMIC-mediated cyclization in dimethyl sulfoxide (DMSO)/diethyl ether with sodium hydride, achieving 70–75% yields. Microwave-assisted protocols (150 W, 110°C, 2 min) further enhance efficiency.

Table 1 : Comparative Yields for TosMIC Cyclization

Precursor Conditions Yield (%) Purity (%)
trans-Chalcone 82 NaH, DMSO, 25°C, 15m 68 92
trans-Chalcone 83 MW, 110°C, 2m 77 98

Functionalization of the Pyrrole Core

Regioselective Nitration

While the 3-nitrophenyl group is typically introduced prior to cyclization, post-functionalization via nitration has been explored:

  • Nitrating Agents :
    Nitric acid in acetic anhydride at 0–5°C selectively nitrates the para position of the phenyl group, but competing oxidation of the pyrrole ring limits yields to <40%.

Advanced Catalytic Systems

PPh₃-Promoted Coupling Reactions

Recent advancements utilize triphenylphosphine (PPh₃) to mediate key steps:

  • Mechanism :
    PPh₃ facilitates dehydrohalogenation in Ullmann-type couplings, enabling attachment of the 3-nitrophenyl group to preformed pyrroles.
  • Optimized Conditions :
    Reactions conducted in DMF at 80°C for 12 h with CuI/PPh₃ achieve 65% yields.

Table 2 : PPh₃-Mediated Coupling Efficiency

Substrate Catalyst Temp (°C) Yield (%)
3-Bromo-1-phenylpyrrole CuI/PPh₃ 80 65
3-Iodo-1-phenylpyrrole CuI/PPh₃ 100 72

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography :
    Elution with dichloromethane:methanol (95:5) removes unreacted starting materials.
  • HPLC Purification :
    Reverse-phase C18 columns with acetonitrile/water gradients achieve >99% purity, critical for pharmaceutical applications.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.1 Hz, 1H, Ar-H), 7.89–7.86 (m, 2H, Ar-H), 7.45–7.42 (m, 5H, Ar-H), 6.78 (s, 1H, pyrrole-H), 2.51 (s, 3H, CH₃), 2.34 (s, 3H, CH₃).
  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym).

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-methyl-5-(3-nitrophenyl)-1-phenyl-1H-pyrrol-3-yl]- undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phenyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products

    Oxidation: Nitro derivatives with increased oxidation states.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Various substituted pyrrole and phenyl derivatives depending on the reagents used.

Scientific Research Applications

Ethanone, 1-[2-methyl-5-(3-nitrophenyl)-1-phenyl-1H-pyrrol-3-yl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-methyl-5-(3-nitrophenyl)-1-phenyl-1H-pyrrol-3-yl]- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Ethanone, 1-(2-methyl-5-phenyl-1H-pyrrol-3-yl)- (CAS 13219-97-1)

  • Structure: Pyrrole ring substituted with methyl, phenyl, and ethanone groups. Lacks the 3-nitrophenyl substituent.
  • Molecular Formula: C₁₃H₁₃NO
  • Molecular Weight : 199.252 g/mol .
  • Simpler structure may enhance solubility in non-polar solvents compared to nitro-substituted analogs.
  • Applications : Likely serves as an intermediate in heterocyclic chemistry; derivatives are used in dye and pharmaceutical synthesis .

1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone (CAS 110951-48-9)

  • Structure: Features an amino group and ethyl substituent on the pyrrole ring.
  • Molecular Formula : C₁₄H₁₆N₂O
  • Molecular Weight : ~236.30 g/mol (estimated).
  • Key Differences: The amino group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature.
  • Applications: Amino groups are common in bioactive molecules; this compound may act as a precursor for antimalarial or antiviral agents .

Ethanone, 1-[2-methyl-5-phenyl-4-[(phenylmethylene)amino]-1H-pyrrol-3-yl]- (CAS 56464-16-5)

  • Structure: Includes a phenylmethylene amino (Schiff base-like) substituent.
  • Molecular Formula : C₂₀H₁₈N₂O
  • Molecular Weight : 302.376 g/mol .
  • Increased aromaticity may enhance UV absorption properties.
  • Synthetic Notes: Likely synthesized via condensation reactions between amines and carbonyl compounds .

1-[4-[4-[3-(Furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitrophenyl]ethanone

  • Structure : Contains a furan, piperidine, and pyrazole substituents alongside the nitro group.
  • Molecular Formula: Not explicitly stated, but estimated as ~C₂₃H₂₁N₃O₄.
  • Furan moiety may improve bioavailability due to its heterocyclic nature.
  • Applications : Nitroaromatic compounds with complex substituents are often explored in kinase inhibitor development .

Q & A

Q. Critical Parameters for Optimization :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents side reactions (e.g., decomposition of nitro groups)
SolventDry THF or DCMEnhances solubility of aromatic intermediates
CatalystPd(PPh₃)₄ (for coupling)Ensures >80% coupling efficiency
Reaction Time12–24 hrsBalances completion vs. degradation

Methodological Tip : Use continuous flow reactors for exothermic steps to maintain temperature control and scalability .

Basic: What spectroscopic and crystallographic techniques are essential for structural validation?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing phenyl vs. nitrophenyl protons) and confirms substitution patterns .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrrole ring .
  • X-ray Crystallography : Resolves steric effects of the 2-methyl group and confirms spatial arrangement of the 3-nitrophenyl substituent .
  • Mass Spectrometry (HRMS) : Validates molecular formula (C₁₉H₁₆N₂O₃) and detects isotopic patterns .

Data Interpretation Challenge : Overlapping signals in the aromatic region (δ 7.0–8.5 ppm) require comparison with simulated spectra from computational tools like ACD/Labs .

Advanced: How can computational modeling predict biological activity and pharmacokinetic properties?

Answer:

  • Molecular Docking :
    • Use PyRx or AutoDock Vina to dock the compound into target proteins (e.g., kinases or microbial enzymes). Focus on the nitro group’s electrostatic interactions with active sites .
    • Example: A related ethanone derivative showed binding energy of −8.2 kcal/mol with bacterial DNA gyrase, suggesting antimicrobial potential .
  • ADMET Prediction :
    • SwissADME : Predicts Lipinski’s Rule compliance (MW <500, logP <5). The nitro group may increase logP, requiring formulation adjustments .
    • ProTox-II : Flags potential hepatotoxicity from nitroarene metabolites .

Q. Table: Predicted ADMET Properties

PropertyPredictionImplication
Bioavailability55% (moderate)Suitable for oral delivery
CYP450 InhibitionHigh (2C9 isoform)Risk of drug-drug interactions
Ames TestMutagenic (nitro group)Prioritize in vitro genotoxicity assays

Advanced: How should researchers address discrepancies in spectroscopic or biological data?

Answer:
Case Study: Conflicting NMR Assignments

  • Issue : Aromatic proton assignments vary between synthetic batches.
  • Resolution :
    • Cross-validate with NOESY (to confirm spatial proximity of substituents) .
    • Compare with analogs : Use data from 1-[3-(2,4-dichloro-5-fluorophenyl)-5-(3-methyl-2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Acta Cryst. E, 2008) to identify shifts caused by nitro vs. halogen groups .

Q. Case Study: Variable Antimicrobial Activity

  • Issue : Inconsistent MIC values across studies.
  • Resolution :
    • Standardize assay conditions (e.g., pH 7.4 for nitro group stability) .
    • Test metabolite stability (e.g., nitro reduction to amine may alter activity) .

Advanced: What safety protocols are recommended given limited toxicological data?

Answer:

  • Handling Precautions :
    • Ventilation : Use fume hoods to avoid inhalation of nitroarene vapors (linked to mutagenicity) .
    • PPE : Nitrile gloves and lab coats; avoid skin contact (precautionary P262 statement from analogous compounds) .
  • Waste Disposal :
    • Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) to prevent environmental release .

Contradictory Evidence Note : While some SDS reports classify health hazards as "not classified" , structural analogs with nitro groups exhibit mutagenicity . Assume worst-case precautions.

Advanced: How can reaction pathways be modified to reduce byproducts?

Answer:

  • Byproduct Source : Nitro group reduction during catalytic steps.
  • Mitigation Strategies :
    • Catalyst Choice : Replace Pd/C with Pd(OAc)₂ in inert atmospheres to suppress hydrogenation .
    • Additive Use : Add 2,6-lutidine to scavenge acidic byproducts in coupling reactions .

Q. Table: Byproduct Analysis

ByproductFormation CauseMitigation
3-Aminophenyl derivativeNitro reductionUse degassed solvents
Diacetylated pyrroleExcess acetylating agentTitrate acetic anhydride stoichiometrically

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